molecular formula C8H4F3NO2 B12440134 1-(Difluoromethoxy)-2-fluoro-4-isocyanatobenzene

1-(Difluoromethoxy)-2-fluoro-4-isocyanatobenzene

Cat. No.: B12440134
M. Wt: 203.12 g/mol
InChI Key: RAAFORDAYRKXGI-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-fluoro-4-isocyanatobenzene is an organofluorine compound characterized by the presence of difluoromethoxy, fluoro, and isocyanato functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethoxy)-2-fluoro-4-isocyanatobenzene typically involves the introduction of the difluoromethoxy group onto a benzene ring followed by the addition of fluoro and isocyanato groups. One common method involves the reaction of a difluoromethoxy-substituted benzene derivative with a fluorinating agent under controlled conditions to introduce the fluoro group. The isocyanato group can then be introduced through a reaction with a suitable isocyanate precursor .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-2-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include fluorinating agents, isocyanate precursors, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

Major products formed from these reactions include substituted benzene derivatives, urea derivatives, and various oxidation and reduction products .

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-fluoro-4-isocyanatobenzene involves its interaction with specific molecular targets and pathways. The isocyanato group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

1-(difluoromethoxy)-2-fluoro-4-isocyanatobenzene

InChI

InChI=1S/C8H4F3NO2/c9-6-3-5(12-4-13)1-2-7(6)14-8(10)11/h1-3,8H

InChI Key

RAAFORDAYRKXGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=O)F)OC(F)F

Origin of Product

United States

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